molecular formula C15H17BrN2O4 B2583107 2-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide CAS No. 2034232-52-3

2-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide

Cat. No.: B2583107
CAS No.: 2034232-52-3
M. Wt: 369.215
InChI Key: QPFXEIHPYMOGIS-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a useful research compound. Its molecular formula is C15H17BrN2O4 and its molecular weight is 369.215. The purity is usually 95%.
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Scientific Research Applications

Solid State Conformations and Antidopaminergic Effects

The X-ray structures of benzamides, including those structurally related to 2-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide, were analyzed to understand their dopamine receptor blocking activity. Differences in solid state conformations were noted, particularly in the orientation of the carboxamide moiety and its impact on receptor interaction (Högberg et al., 1986).

Synthesis and Antidopaminergic Properties

Studies on the synthesis of benzamides, including those similar to this compound, focused on their antidopaminergic properties. These compounds, including various isomers and analogues, were evaluated for their affinity for dopamine receptors and potential antipsychotic applications (Högberg et al., 1990).

Ethoxybromination of Enamides

Research involving ethoxybromination processes, relevant to the chemical structure of this compound, demonstrated the conversion of enamides into versatile α-bromo hemiaminals. These findings are important for broad chemical transformations (Nocquet‐Thibault et al., 2013).

Conformationally Restricted Analogues

Conformationally restricted derivatives of benzamides, which are structurally similar to this compound, were synthesized to investigate their binding affinities to dopamine D-2 receptors. This research contributes to understanding the molecular interactions of these compounds at the receptor level (Norman et al., 1993).

Properties

IUPAC Name

2-bromo-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O4/c16-12-4-2-1-3-11(12)15(21)17-7-9-22-10-8-18-13(19)5-6-14(18)20/h1-4H,5-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFXEIHPYMOGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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